molecular formula C8H3F5O B079398 2-(2,3,4,5,6-Pentafluorophenyl)oxirane CAS No. 13561-85-8

2-(2,3,4,5,6-Pentafluorophenyl)oxirane

Cat. No.: B079398
CAS No.: 13561-85-8
M. Wt: 210.1 g/mol
InChI Key: ZUZPTXICNGFRDG-UHFFFAOYSA-N
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Description

2-(2,3,4,5,6-Pentafluorophenyl)oxirane: is an organic compound with the molecular formula C9H5F5O It is characterized by the presence of a three-membered epoxide ring attached to a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane typically involves the reaction of pentafluorobenzaldehyde with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the aldehyde group to an epoxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4,5,6-Pentafluorophenyl)oxirane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.

Major Products:

    Nucleophilic Substitution: The major products are substituted alcohols or ethers.

    Reduction: The major products are alcohols.

    Oxidation: The major products are diols or other oxidized derivatives.

Scientific Research Applications

2-(2,3,4,5,6-Pentafluorophenyl)oxirane has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving epoxides.

Biology:

  • Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2-(2,3,4,5,6-Pentafluorophenyl)methyl]oxirane
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid

Comparison: 2-(2,3,4,5,6-Pentafluorophenyl)oxirane is unique due to the presence of both an epoxide ring and a pentafluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The pentafluorophenyl group also enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions.

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPTXICNGFRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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